2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15797465
InChI: InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole

CAS No.:

Cat. No.: VC15797465

Molecular Formula: C11H13N3OS

Molecular Weight: 235.31 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole -

Specification

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
IUPAC Name [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine
Standard InChI InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14)
Standard InChI Key WCBZHQKUYZKSOM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole belongs to the thiazole class, featuring a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The hydrazinyl group (-NH-NH₂) at position 2 and the 4-methoxy-3-methylphenyl substituent at position 4 define its unique electronic and steric profile. The IUPAC name [4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine reflects this substitution pattern, while its canonical SMILES string CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC provides a machine-readable representation of its connectivity.

Table 1: Key Identifiers of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃OS
Molecular Weight235.31 g/mol
IUPAC Name[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine
InChI KeyWCBZHQKUYZKSOM-UHFFFAOYSA-N
PubChem CID7174011

Stereoelectronic Characteristics

The molecule’s electronic distribution is influenced by the electron-donating methoxy group (-OCH₃) and the methyl group (-CH₃) on the phenyl ring, which enhance aromatic π-electron density. The hydrazinyl group contributes two NH units capable of hydrogen bonding, a feature critical for interactions with biological targets . Computational studies of analogous thiazoles suggest moderate lipophilicity (predicted XLogP3 ~2.2) , which may influence membrane permeability in biological systems.

Synthesis and Manufacturing

General Synthetic Strategy

While no explicit protocol for 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is documented, its synthesis likely follows established routes for 4-aryl-2-hydrazinylthiazoles. A representative method involves:

  • Thiosemicarbazone Formation: Condensation of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide to yield the corresponding thiosemicarbazone.

  • Cyclization with α-Halo Ketones: Reaction with 2-bromo-1-aryl-ethanone under reflux in ethanol, facilitating cyclization via nucleophilic displacement of bromide by the thiosemicarbazone’s sulfur atom .

Table 2: Hypothetical Reaction Conditions Based on Analogous Syntheses

ParameterValue
SolventAbsolute ethanol
TemperatureReflux (~78°C)
Reaction Time4–5 hours
Yield (Estimated)70–85%

Analytical Characterization

Synthesized batches would typically be characterized by:

  • IR Spectroscopy: Peaks at ~3450 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (C=N), and ~1240 cm⁻¹ (C-O) .

  • ¹H NMR: Signals for methoxy protons at δ 3.8–3.9 ppm, methyl groups at δ 2.3–2.5 ppm, and hydrazinyl NH protons at δ 5.5–12.2 ppm depending on solvent and hydrogen bonding .

  • Mass Spectrometry: A molecular ion peak at m/z 235.31 (M⁺) with fragmentation patterns indicative of thiazole ring cleavage.

Physicochemical Properties

Thermodynamic Parameters

The compound’s stability and solubility are critical for handling and formulation:

  • Melting Point: Predicted to range between 170–180°C based on analogs .

  • Aqueous Solubility: Limited due to aromatic and thiazole moieties; enhanced in polar aprotic solvents (DMSO, DMF).

  • Lipophilicity: Computed XLogP3 ≈2.5 , suggesting moderate membrane permeability.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod/Source
Hydrogen Bond Donors2PubChem Descriptor
Hydrogen Bond Acceptors5PubChem Descriptor
Rotatable Bonds3PubChem Descriptor
Topological Polar Surface Area85.3 ŲComputed

Spectroscopic Profiles

  • UV-Vis: Absorption maxima near 270–290 nm due to π→π* transitions in the thiazole and phenyl rings.

  • Fluorescence: Weak emission expected at 350–400 nm, common in conjugated heterocycles.

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Though direct studies are absent, structurally related thiazoles exhibit:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins .

  • Antioxidant Capacity: Scavenging of reactive oxygen species (ROS) through hydrazine’s redox-active NH groups .

  • Enzyme Inhibition: Interaction with kinase ATP-binding sites due to thiazole’s mimicry of purine motifs .

Structure-Activity Relationships (SAR)

  • Hydrazinyl Group: Critical for hydrogen bonding with biological targets; replacement with alkyl groups diminishes activity .

  • Methoxy-Methylphenyl Group: Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Anticancer Agents: Functionalization at the hydrazine group to create Schiff base metal complexes.

  • Antibiotics: Coupling with β-lactam scaffolds to target drug-resistant bacteria.

Material Science

Potential applications include:

  • Coordination Polymers: Ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic frameworks.

  • Organic Semiconductors: Electron-deficient thiazole core for charge transport layers.

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